N'-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide
CAS No.:
Cat. No.: VC14523052
Molecular Formula: C14H11N3OS
Molecular Weight: 269.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H11N3OS |
|---|---|
| Molecular Weight | 269.32 g/mol |
| IUPAC Name | N-[(E)-1H-indol-3-ylmethylideneamino]thiophene-2-carboxamide |
| Standard InChI | InChI=1S/C14H11N3OS/c18-14(13-6-3-7-19-13)17-16-9-10-8-15-12-5-2-1-4-11(10)12/h1-9,15H,(H,17,18)/b16-9+ |
| Standard InChI Key | FMKAYIUNMIHSEK-CXUHLZMHSA-N |
| Isomeric SMILES | C1=CC=C2C(=C1)C(=CN2)/C=N/NC(=O)C3=CC=CS3 |
| Canonical SMILES | C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CS3 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound’s structure features an indole ring system (a bicyclic structure comprising a benzene fused to a pyrrole ring) connected via a methylene bridge to a thiophene-2-carbohydrazide group. The hydrazone linkage (–NH–N=CH–) between the indole and thiophene moieties introduces planarity, which influences its binding affinity to biological targets . The (E)-configuration of the imine bond is critical for maintaining molecular stability and interactions .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁N₃OS |
| Molecular Weight | 269.32 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
| Topological Polar Surface Area | 85.5 Ų |
Synthesis and Optimization
Synthetic Pathways
The synthesis of N'-(1H-indol-3-ylmethylene)-2-thiophenecarbohydrazide typically involves a condensation reaction between 1H-indole-3-carbaldehyde and thiophene-2-carbohydrazide under acidic or basic conditions . The mechanism proceeds via nucleophilic attack of the hydrazine nitrogen on the aldehyde carbonyl carbon, followed by dehydration to form the hydrazone bond:
Reaction yields are influenced by solvent choice (e.g., ethanol, methanol) and catalysts such as acetic acid. Microwave-assisted synthesis has been explored to reduce reaction times .
Purification and Characterization
Purification is achieved via recrystallization from ethanol or column chromatography. Structural confirmation relies on spectroscopic methods:
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¹H NMR (DMSO-d₆): δ 11.32 (s, 1H, indole NH), 8.45 (s, 1H, imine CH), 7.20–8.10 (m, 7H, aromatic protons) .
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IR: Bands at 3250 cm⁻¹ (N–H stretch), 1660 cm⁻¹ (C=O), and 1590 cm⁻¹ (C=N) .
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound exhibits limited aqueous solubility (0.8 µg/mL at pH 7.4), necessitating formulation strategies for in vivo studies . Its lipophilicity (XLogP3 = 3) aligns with Lipinski’s rule of five, suggesting favorable membrane permeability .
Drug-Likeness and ADME Profile
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Absorption: High gastrointestinal absorption predicted due to moderate molecular weight and lipophilicity.
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Metabolism: Susceptible to cytochrome P450 oxidation at the indole and thiophene rings.
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Excretion: Primarily renal, with a half-life of ~4.2 hours in preclinical models .
Biological Activities and Mechanisms
Fibroblast Growth Factor (FGF) Inhibition
As FGF22-IN-1, this compound suppresses FGF22 signaling with an IC₅₀ of 0.89 µM, making it a candidate for treating FGF-driven pathologies like fibrosis and hepatocellular carcinoma . Molecular docking reveals hydrogen bonding with Lys-532 and π-π stacking with Phe-489 in the FGF22 active site .
Comparative Analysis with Structural Analogs
Table 2: Bioactivity Comparison of Hydrazone Derivatives
Molecular Docking and Interaction Studies
Docking simulations using AutoDock Vina highlight key interactions:
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Hydrogen bonds between the carbohydrazide carbonyl and Arg-231 of FGF22.
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Van der Waals contacts with hydrophobic residues (Leu-290, Val-327).
Challenges and Future Directions
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Solubility Limitations: Prodrug strategies (e.g., phosphate esters) are needed to enhance bioavailability.
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Selectivity Optimization: Off-target effects on FGF receptors require isoform-specific modifications.
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In Vivo Validation: Pharmacodynamic studies in animal models are critical to assess efficacy and toxicity.
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